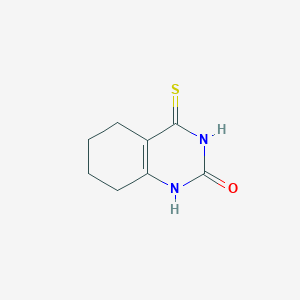

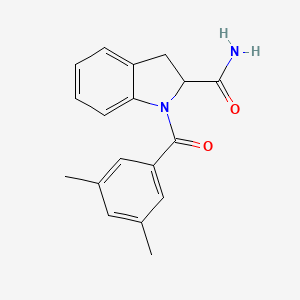

4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound with a complex structure, which places it within the category of sulfur-containing heterocyclic compounds. These compounds are of significant interest due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives similar to 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one often involves multistep reactions. Studies related to the synthesis of 3-thioxo-1,2,4-triazin-5-ones and their derivatives, which share structural similarities, have shown extensive literature on various synthetic strategies highlighting the importance of sulfur in imparting unique reactivities and properties to these molecules (Makki, Abdel-Rahman, & Alharbi, 2019).

Molecular Structure Analysis

While specific analyses on 4-thioxo-hexahydroquinazolin-2(1H)-one are not directly mentioned, the structural features of related compounds, like thiazoloquinolines, provide insights into the impact of sulfur and nitrogen heteroatoms on the molecular architecture. These features significantly influence the electronic distribution and molecular geometry, contributing to the compound's chemical behavior and interaction capabilities (Karmakar, 2023).

Chemical Reactions and Properties

Sulfur-containing heterocycles, including derivatives of 1,2,4-triazole, exhibit a wide range of chemical reactivities towards both electrophilic and nucleophilic reagents. The presence of sulfur significantly affects their reactivity patterns, making them suitable for various chemical transformations (Parchenko, 2019).

Physical Properties Analysis

The physical properties of heterocyclic compounds like 4-thioxo-hexahydroquinazolin-2(1H)-one are closely related to their molecular structure. The introduction of a sulfur atom in the heterocycle can influence the compound's solubility, melting point, and crystalline structure, although specific data on this compound would require detailed experimental analysis.

Chemical Properties Analysis

Compounds within the thiazolidin-4-one class, which are structurally related to 4-thioxo-hexahydroquinazolin-2(1H)-one, are known for their broad spectrum of chemical properties. These properties include the ability to undergo various cycloaddition reactions, nucleophilic substitutions, and electrophilic additions, highlighting the versatility of sulfur-containing heterocycles in synthetic chemistry (Santos, Jones Junior, & Silva, 2018).

科学的研究の応用

Synthesis Techniques

- A practical protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, closely related to your compound of interest, was developed using dithiocarbamate chemistry. This method offers advantages like simplicity, high yields, and ease of product isolation (Azizi & Edrisi, 2017).

- Another research presented a one-pot, convenient synthesis method for diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which could be relevant for synthesizing your compound (Tiwari et al., 2008).

Biological Activities

- Some derivatives of 2-thioxoquinazolin-4(3H)-ones have shown antimicrobial and anticonvulsant activities. This suggests potential pharmaceutical applications for these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Eco-friendly Synthesis

- An eco-friendly synthesis approach for 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was developed using choline chloride/urea deep eutectic solvent. This aligns with green chemistry principles and offers an environmentally friendly method for synthesizing these compounds (Molnar, Klenkar, & Tarnai, 2017).

Antimicrobial Activity

- A study on the synthesis and antibacterial activity of certain quinazolinone derivatives showed significant activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Osarumwense, 2022).

Advanced Synthesis Methods

- Flash vacuum pyrolysis of hexahydroquinazolin-4(1H)-ones was studied, offering insights into alternative synthesis methods and the thermal stability of these compounds (Peláez et al., 2008).

Material Science Applications

- Quinazolinone compounds were also studied as corrosion inhibitors for mild steel in sulfuric acid medium. This suggests applications in material science and industrial processes (Hashim et al., 2012).

特性

IUPAC Name |

4-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-9-6-4-2-1-3-5(6)7(12)10-8/h1-4H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYKDWAOQBARTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

![6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2484279.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)

![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)

![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)